molecular formula C11H20O2 B2751975 Ethyl 3-propylhex-2-enoate CAS No. 10297-63-9

Ethyl 3-propylhex-2-enoate

Cat. No.: B2751975
CAS No.: 10297-63-9
M. Wt: 184.279
InChI Key: JKAHKAJSISXJNW-UHFFFAOYSA-N
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Description

Ethyl 3-propylhex-2-enoate is an organic compound with the molecular formula C11H20O2. It is an ester derived from 3-propylhex-2-enoic acid and ethanol. This compound is known for its use as a building block in organic synthesis and has applications in various fields, including chemistry and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-propylhex-2-enoate can be synthesized through the Wittig reaction, which involves the reaction of allyl bromide with a terminal alkyne. The Wittig reaction first produces the allylic acetal, which then reacts with dimethyl acetal to produce this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves the esterification of 3-propylhex-2-enoic acid with ethanol in the presence of an acid catalyst. This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-propylhex-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester to the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed:

    Oxidation: 3-propylhex-2-enoic acid.

    Reduction: 3-propylhex-2-enol.

    Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-propylhex-2-enoate has several applications in scientific research:

Comparison with Similar Compounds

  • Ethyl acetate
  • Methyl butyrate
  • Ethyl propionate

These compounds are also used in organic synthesis and have applications in various industries, but their structural differences result in distinct properties and uses.

Properties

IUPAC Name

ethyl 3-propylhex-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-4-7-10(8-5-2)9-11(12)13-6-3/h9H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKAHKAJSISXJNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=CC(=O)OCC)CCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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